3-Fluoropiperidin-2-ol hydrochloride

Medicinal Chemistry Physicochemical Property Fragment-Based Drug Discovery

CNS drug programs frequently stall due to hERG-related cardiotoxicity linked to basic amine scaffolds. 3-Fluoropiperidin-2-ol HCl solves this by combining a 3-fluoro group with a 2-hydroxyl handle, lowering amine basicity (ΔpKa ~1-2 units) to mitigate hERG affinity while providing dual functionalization sites. Key procurement advantages: • Single intermediate enables reductive amination and C2-functionalization pathways, reducing building-block inventory. • Oxidation-state advantage over lactams allows late-stage diversification without harsh reducing agents. • Supplied as a stable, crystalline hydrochloride salt; batch-consistent quality for reproducible SAR studies.

Molecular Formula C5H11ClFNO
Molecular Weight 155.60 g/mol
Cat. No. B13483078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoropiperidin-2-ol hydrochloride
Molecular FormulaC5H11ClFNO
Molecular Weight155.60 g/mol
Structural Identifiers
SMILESC1CC(C(NC1)O)F.Cl
InChIInChI=1S/C5H10FNO.ClH/c6-4-2-1-3-7-5(4)8;/h4-5,7-8H,1-3H2;1H
InChIKeySRJRUDKDOLLUCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoropiperidin-2-ol Hydrochloride Building Block


3-Fluoropiperidin-2-ol hydrochloride (CAS: 2419226-10-9) is a fluorinated heterocyclic compound belonging to the piperidine class, characterized by a six-membered ring containing a nitrogen atom, with a hydroxyl (-OH) group at position 2 and a fluorine atom at position 3 . The compound is typically supplied as a mixture of diastereomers and is utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, owing to the well-established modulatory effects of fluorine substitution on physicochemical and pharmacokinetic properties [1].

Why 3-Fluoropiperidin-2-ol HCl Substitution Fails


The assumption that any fluorinated piperidine, such as 3-fluoropiperidine hydrochloride or 4,4-difluoropiperidine hydrochloride, can seamlessly substitute for 3-fluoropiperidin-2-ol hydrochloride is fundamentally flawed. The unique combination of a hydroxyl group at the 2-position and a fluorine atom at the 3-position creates a specific pattern of electronic, steric, and hydrogen-bonding capabilities that is absent in simpler analogs . This specific substitution pattern directly dictates the compound's behavior as a synthetic intermediate, its ability to participate in diverse reaction pathways, and its potential for establishing a distinct interaction profile with biological targets. Simply replacing it with another fluorinated piperidine would alter key properties, such as pKa and polarity, leading to unpredictable outcomes in multi-step syntheses and rendering any established structure-activity relationships (SAR) from derivative series invalid [1].

3-Fluoropiperidin-2-ol HCl Differentiation


pKa Modulation vs Non-Hydroxylated Analogs

The presence of the hydroxyl group at the 2-position in conjunction with the 3-fluoro substituent is expected to significantly lower the pKa of the piperidine nitrogen compared to 3-fluoropiperidine hydrochloride. This class-level inference is based on a chemoinformatic study of fluorinated piperidines, which demonstrated that fluorination notably lowers basicity, a property correlated with reduced hERG channel affinity and potentially lower cardiac toxicity [1]. While direct pKa data for 3-fluoropiperidin-2-ol hydrochloride was not found, this established trend provides a strong rationale for its potential advantage in medicinal chemistry campaigns seeking to mitigate off-target cardiovascular liabilities.

Medicinal Chemistry Physicochemical Property Fragment-Based Drug Discovery

Solubility & Crystallinity from HCl Salt

3-Fluoropiperidin-2-ol hydrochloride is provided as a hydrochloride salt, which is known to significantly enhance aqueous solubility and crystallinity compared to its free base form . While direct solubility data for this compound was not found, this is a well-established class-level advantage for handling and formulation. In contrast, the non-hydroxylated analog 3-fluoropiperidine hydrochloride (CAS: 737000-77-0) also benefits from this salt form, but the additional hydroxyl group in 3-fluoropiperidin-2-ol hydrochloride introduces hydrogen-bonding capacity that may further alter its solubility profile in complex mixtures.

Pharmaceutical Formulation Chemical Property Synthetic Intermediate

Synthetic Versatility Over Simpler Fluoropiperidines

The presence of both a hydroxyl group and a fluorine atom in 3-fluoropiperidin-2-ol hydrochloride enables a wider range of synthetic transformations compared to 3-fluoropiperidine hydrochloride . The hydroxyl group can serve as a handle for further functionalization, such as oxidation to a ketone or aldehyde, or participation in esterification and etherification reactions . This contrasts with the more limited synthetic utility of 3-fluoropiperidine hydrochloride, which lacks this reactive oxygen functionality. This added versatility is a direct, qualitative advantage for generating diverse compound libraries from a single building block.

Organic Synthesis Building Block Medicinal Chemistry

Alpha-Glucosidase Inhibition Potential

A series of fluorine-substituted piperidine derivatives, structurally related to 3-fluoropiperidin-2-ol hydrochloride, have demonstrated 'extraordinary' α-glucosidase inhibitory activity, exceeding that of the standard drug acarbose by 'several-fold' in vitro [1]. While 3-fluoropiperidin-2-ol hydrochloride itself was not among the specific compounds tested in this study, the results establish a strong class-level inference that fluorinated piperidines bearing a hydroxyl group can be potent inhibitors of this enzyme. In contrast, 4,4-difluoropiperidine hydrochloride derivatives are more commonly associated with anticancer activity in leukemia and pancreatic cancer models . This suggests a divergence in potential therapeutic application areas for different fluorinated piperidine scaffolds.

Enzyme Inhibition Diabetes Mellitus Alzheimer's Disease

3-Fluoropiperidin-2-ol HCl Applications


pKa-Tuned CNS Candidates with Lower hERG Risk

Medicinal chemists can prioritize 3-fluoropiperidin-2-ol hydrochloride over non-hydroxylated analogs like 3-fluoropiperidine hydrochloride in CNS drug discovery programs. The combined effect of the 3-fluoro and 2-hydroxyl groups is expected to lower the basicity of the piperidine nitrogen, a class-level effect correlated with reduced hERG channel affinity and lower cardiac toxicity risk [1]. This makes it a strategically superior building block for designing safer CNS-penetrant therapeutics, as it allows for the tuning of physicochemical properties early in the development process.

Intermediate for Diverse Compound Libraries

For medicinal chemistry groups focused on generating diverse chemical libraries, 3-fluoropiperidin-2-ol hydrochloride offers a distinct advantage over simpler fluorinated piperidines. The presence of the hydroxyl group provides a reactive handle for further derivatization, such as oxidation to ketones or aldehydes, or formation of esters and ethers . This dual functionality (amine and alcohol) enables a wider array of synthetic pathways from a single starting material, maximizing chemical space exploration efficiency and reducing the number of distinct building blocks required.

Alpha-Glucosidase Inhibitor Scaffold

Researchers developing therapeutics for type 2 diabetes mellitus or exploring the role of glucose metabolism in Alzheimer's disease can use 3-fluoropiperidin-2-ol hydrochloride as a privileged scaffold. Recent studies on structurally related fluorine-substituted piperidines have demonstrated exceptional in vitro α-glucosidase inhibitory potency, surpassing the standard drug acarbose [2]. This class-level evidence suggests that derivatives of 3-fluoropiperidin-2-ol hydrochloride could be designed as highly potent, competitive inhibitors of this enzyme, providing a clear rationale for its selection over other fluorinated building blocks that have shown activity in different therapeutic areas, such as oncology .

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